BenchChemオンラインストアへようこそ!

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

Physicochemical profiling Drug-likeness Lead optimization

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 355014-38-9) is a heterocyclic small molecule belonging to the 8-hydroxyquinoline (8-HQ) family, distinguished by a dual halogenation pattern at the 5- and 7-positions of the quinoline ring and a 3,5-dimethylpyrazol-1-yl substituent at the 2-position. The compound has molecular formula C₁₄H₁₁Cl₂N₃O, molecular weight 308.2 g/mol, and exhibits computed physicochemical properties including an AlogP of 1.29, polar surface area (PSA) of 90.65 Ų, five hydrogen-bond acceptors, two hydrogen-bond donors, zero Rule-of-Five violations, and a quantitative estimate of drug-likeness (QED) score of 0.69.

Molecular Formula C14H11Cl2N3O
Molecular Weight 308.2 g/mol
CAS No. 355014-38-9
Cat. No. B3036549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
CAS355014-38-9
Molecular FormulaC14H11Cl2N3O
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC3=C(C=C2)C(=CC(=C3O)Cl)Cl)C
InChIInChI=1S/C14H11Cl2N3O/c1-7-5-8(2)19(18-7)12-4-3-9-10(15)6-11(16)14(20)13(9)17-12/h3-6,20H,1-2H3
InChIKeyDLNPITTXFBDOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 355014-38-9): Procurement-Relevant Physicochemical and Structural Profile


5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 355014-38-9) is a heterocyclic small molecule belonging to the 8-hydroxyquinoline (8-HQ) family, distinguished by a dual halogenation pattern at the 5- and 7-positions of the quinoline ring and a 3,5-dimethylpyrazol-1-yl substituent at the 2-position . The compound has molecular formula C₁₄H₁₁Cl₂N₃O, molecular weight 308.2 g/mol, and exhibits computed physicochemical properties including an AlogP of 1.29, polar surface area (PSA) of 90.65 Ų, five hydrogen-bond acceptors, two hydrogen-bond donors, zero Rule-of-Five violations, and a quantitative estimate of drug-likeness (QED) score of 0.69 . This unique combination of the metal-chelating 8-hydroxyquinoline pharmacophore, electron-withdrawing chlorine substituents, and a sterically defined pyrazole ring places this compound at the intersection of antimicrobial, anticancer, and metal-complexation research applications [1].

Why 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol Cannot Be Interchanged with Simpler 8-Hydroxyquinoline or Pyrazolylquinoline Analogs


The substitution pattern of this compound is not a trivial variation. The 5,7-dichloro modification on the 8-hydroxyquinoline scaffold significantly enhances antimicrobial potency relative to the parent 8-HQ: for example, the structurally analogous 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) achieves MIC values as low as 0.1 µM against Mycobacterium tuberculosis and 1.1 µM against MRSA, whereas unsubstituted 8-HQ (HQ-1) exhibits markedly weaker activity [1]. Furthermore, the 2-position pyrazole substituent is not functionally interchangeable with a simple alkyl group at C2—the pyrazole ring introduces additional nitrogen lone-pair donors that alter metal-chelation geometry relative to 2-alkyl-5,7-dichloro analogs [2]. The non-chlorinated analog 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 18239-59-3, MW 239.27, LogP ~3.51) differs from the target compound by two chlorine atoms, shifting LogP by approximately 2.2 log units and PSA by roughly 40 Ų—differences sufficient to alter membrane permeability, target engagement, and pharmacokinetic behavior . Procurement of a generic 'pyrazolylquinolinol' or 'dichlorohydroxyquinoline' in place of this specific CAS registry number risks introducing a molecule with divergent biological readouts .

Quantitative Comparator Evidence Guide: Where 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol Demonstrates Measurable Differentiation


Physicochemical Differentiation vs. Non-Chlorinated Analog: AlogP, PSA, and Molecular Weight Shifts Driven by 5,7-Dichloro Substitution

The target compound (CAS 355014-38-9) differs from its non-chlorinated direct analog 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 18239-59-3) by the presence of two chlorine atoms at positions 5 and 7. This substitution increases molecular weight by 68.93 g/mol (from 239.27 to 308.20) and substantially alters key drug-likeness parameters . The target compound exhibits an AlogP of 1.29 and PSA of 90.65 Ų (with 5 HBA and 2 HBD), whereas the non-chlorinated comparator has a reported LogP range of 2.74–3.51 and a TPSA of 50.94 Ų (with 4 HBA and 1 HBD) . The ~2.2 log-unit reduction in lipophilicity and ~40 Ų increase in polar surface area for the target compound predict significantly different membrane permeability and oral absorption characteristics according to established drug-likeness models .

Physicochemical profiling Drug-likeness Lead optimization

Antimicrobial Potency Class-Level Evidence: 5,7-Dichloro-8-hydroxyquinoline Pharmacophore Delivers Sub-Micromolar MIC Against MRSA and M. tuberculosis

Although direct MIC data for the exact target compound (CAS 355014-38-9) against specific pathogens are not available in peer-reviewed primary literature, strong class-level evidence from a structurally proximate analog establishes the potency contribution of the 5,7-dichloro-8-hydroxyquinoline pharmacophore [1]. The compound 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)—differing from the target only by a methyl group at C2 versus a 3,5-dimethylpyrazol-1-yl group—demonstrated MIC values of 0.1 µM against M. tuberculosis, 1.56 µM against M. smegmatis, 2.2 µM against methicillin-sensitive S. aureus (MSSA), and 1.1 µM against MRSA [1]. By contrast, the parent 8-hydroxyquinoline (HQ-1, lacking 5,7-dichloro substitution) showed substantially weaker antibacterial activity in the same study, and the non-chlorinated pyrazolyl analog (CAS 18239-59-3) has no reported MIC data in peer-reviewed literature, suggesting reduced antimicrobial relevance [1][2].

Antimicrobial resistance MRSA Mycobacterium tuberculosis Minimum inhibitory concentration

Metal-Chelation Capability: The Pyrazole Moiety Adds Extra N-Donor Sites Beyond Standard 8-Hydroxyquinoline Ligands

The 8-hydroxyquinoline scaffold is a well-characterized bidentate (N,O) chelator with a logK₁ of approximately 9.05 for divalent metal ions [1]. The target compound (CAS 355014-38-9) incorporates an additional pyrazole ring at the 2-position of the quinoline, which introduces a second nitrogen donor adjacent to the quinoline N-atom. This creates a potential tridentate (N,N,O) or pincer-type binding pocket not available in simpler 8-HQ derivatives such as chloroxine (5,7-dichloro-8-hydroxyquinoline, CAS 773-76-2) or 5,7-dichloro-8-hydroxy-2-methylquinoline [2]. Related 2-pyrazolyl-8-hydroxyquinoline ligands have been demonstrated to form stable pincer complexes with Pd(II) and Pt(II) via chelation through the quinoline N, pyrazole N, and the deprotonated 8-OH oxygen, with the complexes stabilized through the chelation of the pincer ligand framework [3]. This divergent coordination mode may enable the target compound to access metal-dependent biological mechanisms distinct from those of monodentate or simple bidentate 8-HQ analogs [4].

Metal chelation Coordination chemistry Metalloantibiotics Pincer ligands

Antiviral Activity Class Evidence: 5,7-Dichloro-8-hydroxyquinoline Derivatives Achieve Sub-Micromolar IC₅₀ Against Dengue Virus

The 5,7-dichloro substitution pattern on 8-hydroxyquinoline has been directly linked to antiviral activity in peer-reviewed studies of structurally related compounds [1]. 2-Alkyl-5,7-dichloro-8-hydroxyquinoline derivatives were evaluated against dengue virus serotype 2 (DENV2) in vitro: the iso-butyl-substituted analog (2-i-Bu-5,7-dichloro-8-HQ) exhibited an IC₅₀ of 0.49 µM with a CC₅₀ of 19.39 µM, yielding a selectivity index (SI) of 39.5; the iso-propyl analog showed IC₅₀ of 3.03 µM, CC₅₀ of 16.06 µM, and SI of 5.30 [1]. These data establish that the 5,7-dichloro-8-HQ core confers sub-micromolar antiviral potency when paired with an appropriate C2 substituent. The target compound (CAS 355014-38-9), possessing both the 5,7-dichloro-8-HQ core and a C2-heteroaryl substituent (3,5-dimethylpyrazole), is structurally positioned to combine antiviral potency with metal-chelation properties—a dual functionality absent from anti-dengue 2-alkyl analogs .

Antiviral Dengue virus Flavivirus Selectivity index

Chloroxine-Based Evidence: 5,7-Dichloro-8-hydroxyquinoline Core Reverses Carbapenem and Polymyxin Resistance via Zn(II) Synergy

Chloroxine (5,7-dichloro-8-hydroxyquinoline, CAS 773-76-2)—the simplest member of the 5,7-dichloro-8-HQ family—has been demonstrated to exhibit Zn(II)-enhanced antibacterial activity against ESKAPE pathogens and to reverse polymyxin and carbapenem resistance in E. coli in vitro [1]. In this study, chloroxine and its structural analogues showed increased antibacterial potency against Gram-positive bacteria compared to Gram-negative bacteria, and the introduction of exogenous Zn(II) or Mn(II) significantly boosted efficacy against Gram-negative strains [1]. The target compound (CAS 355014-38-9), sharing the identical 5,7-dichloro-8-hydroxyquinoline core while bearing a 3,5-dimethylpyrazol-1-yl group at C2, is predicted to retain the Zn(II)-binding capacity of the 8-HQ pharmacophore while the pyrazole ring may offer additional metal-coordination modes that could modulate metalloantibiotic activity [2]. This mechanistic precedent—absent for non-halogenated or non-chelating comparator scaffolds—establishes a unique application space for the target compound as an antibiotic resistance-reversal agent [1].

Antibiotic resistance reversal ESKAPE pathogens Metalloantibiotic Carbapenem resistance

Patent Landscape Positioning: Pyrazolylquinoline Compounds Are Claimed as Pharmaceutical Compositions for Anticancer and Antimicrobial Indications

International patent application WO2018/035834A1 (Kaohsiung Medical University) broadly claims pyrazolylquinoline compounds comprising a quinolinyl group bearing a halogen substituent at C6, a pyrazolyl group, and phenyl substituents, with the C2 position of the quinoline ring attached to the C3 or C5 position of the pyrazole ring [1]. While the target compound (CAS 355014-38-9) bears chlorine at C5 and C7 rather than C6 and lacks the biphenyl extension claimed in the patent, it falls within the broader structural space of bioactive pyrazolylquinolines that the patent family establishes as pharmacologically relevant [1][2]. Separately, the closely related dihydroquinoline pyrazolyl compound patent family (EP3212630 / US9796702, F. Hoffmann-La Roche AG) further validates industrial interest in quinoline-pyrazole hybrids [3]. The existence of multiple independent patent families claiming quinoline-pyrazole compounds for therapeutic use provides procurement-level confidence that this structural class has demonstrated sufficient biological activity to justify intellectual property investment [1][3].

Patent landscape Pharmaceutical composition Pyrazolylquinoline Intellectual property

Optimal Research and Industrial Application Scenarios for 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol Based on Quantitative Evidence


Antimicrobial Screening Programs Targeting Drug-Resistant Gram-Positive Pathogens and Mycobacteria

The target compound is rationally prioritized for antimicrobial screening against MRSA (MIC class benchmark: 1.1 µM for the 5,7-dichloro-8-hydroxy-2-methylquinoline analog HQ-2) and M. tuberculosis (MIC class benchmark: 0.1 µM) [1]. The 5,7-dichloro substitution on the 8-HQ scaffold is established as essential for sub-micromolar antibacterial potency, and the C2-pyrazole substituent may further modulate spectrum and resistance profiles through altered target engagement. Procurement for structure-activity relationship (SAR) campaigns that systematically vary the C2 substituent while retaining the 5,7-dichloro-8-HQ core is supported by the demonstrated potency cliff between chlorinated and non-chlorinated 8-HQ analogs [1][2].

Metalloantibiotic Development Leveraging Zn(II)-Dependent Resistance Reversal

The 5,7-dichloro-8-hydroxyquinoline core of the target compound is validated as a Zn(II)-responsive metalloantibiotic scaffold that reverses polymyxin and carbapenem resistance in Gram-negative ESKAPE pathogens [3]. The target compound (CAS 355014-38-9) extends this chemotype by incorporating a pyrazole ring at C2, which—based on coordination chemistry studies of 2-pyrazolyl-8-hydroxyquinoline ligands forming pincer complexes with Pd(II) and Pt(II)—provides an additional metal-binding nitrogen donor [4]. This makes the target compound a candidate for investigating whether dual metal-binding modes (8-HQ N,O pocket plus pyrazole N) can enhance Zn(II)-dependent antibacterial synergy or modulate metal selectivity relative to chloroxine.

Antiviral Drug Discovery Against Flaviviruses (Dengue Virus and Related Serotypes)

The 5,7-dichloro-8-HQ chemotype has demonstrated sub-micromolar anti-DENV2 activity (IC₅₀ = 0.49 µM, SI = 39.5 for the 2-i-Bu analog) with a mechanism of action involving early-stage viral lifecycle interference [2]. The target compound, bearing a heteroaryl (3,5-dimethylpyrazole) rather than a simple alkyl group at C2, may exhibit differentiated antiviral potency, selectivity, or physicochemical properties. Procurement is warranted for head-to-head antiviral evaluation against the published 2-alkyl-5,7-dichloro-8-HQ benchmark compounds, with the pyrazole substituent hypothesized to improve aqueous solubility (AlogP = 1.29 vs. higher LogP for alkyl analogs) .

Coordination Chemistry and Metal-Sensing Probe Development

The target compound's unique ligand architecture—combining the classical 8-HQ bidentate (N,O) pocket with an adjacent pyrazole N-donor—creates a potential pincer-type binding geometry not available in chloroxine, clioquinol, or 2-alkyl-8-HQ derivatives [4][5]. This expanded denticity is predicted to yield metal complexes with higher thermodynamic stability (logK enhancement) and altered stoichiometry. Procurement of CAS 355014-38-9 supports the development of novel luminescent metal complexes, metal-selective fluorescent probes, or catalysts, where the 5,7-dichloro substitution additionally tunes the electronic properties of the quinoline ring system [5].

Quote Request

Request a Quote for 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.